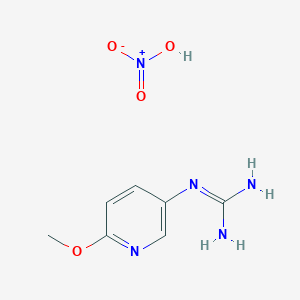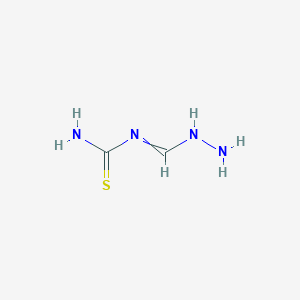
Thiourea, N-(aminoiminomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(aminoiminomethyl)- is an organosulfur compound with the chemical formula SC(NH)(NH2)NH2. It is a derivative of thiourea, where the amino group is substituted with an imino group. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiourea, N-(aminoiminomethyl)- can be synthesized through several methods. One common approach involves the reaction of thiourea with cyanamide under acidic conditions. The reaction typically proceeds as follows: [ \text{SC(NH2)2} + \text{NH2CN} \rightarrow \text{SC(NH)(NH2)NH2} ]
Industrial Production Methods: On an industrial scale, the synthesis of Thiourea, N-(aminoiminomethyl)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Thiourea, N-(aminoiminomethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonamides.
Reduction: Reduction reactions can yield amines or other reduced sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or imino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while substitution reactions can produce various substituted thiourea derivatives .
Aplicaciones Científicas De Investigación
Thiourea, N-(aminoiminomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Research has shown its potential as an antithyroid agent and in the treatment of hyperthyroidism.
Industry: It is used in the production of dyes, photographic chemicals, and as a vulcanization accelerator in rubber production
Mecanismo De Acción
The mechanism of action of Thiourea, N-(aminoiminomethyl)- involves its interaction with various molecular targets and pathways:
Thyroid Peroxidase Inhibition: It inhibits the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.
Comparación Con Compuestos Similares
Thiourea, N-(aminoiminomethyl)- can be compared with other thiourea derivatives:
Thiourea (SC(NH2)2): The parent compound, which lacks the imino group.
Phenylthiourea (SC(NHPh)NH2): A derivative with a phenyl group, known for its use in genetic studies.
Methylthiourea (SC(NHMe)NH2): A derivative with a methyl group, used in various industrial applications.
Uniqueness: Thiourea, N-(aminoiminomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thyroid peroxidase and its potential antioxidant and antibacterial activities make it a compound of significant interest in both research and industrial applications .
Propiedades
Fórmula molecular |
C2H6N4S |
|---|---|
Peso molecular |
118.16 g/mol |
Nombre IUPAC |
hydrazinylmethylidenethiourea |
InChI |
InChI=1S/C2H6N4S/c3-2(7)5-1-6-4/h1H,4H2,(H3,3,5,6,7) |
Clave InChI |
RMUFSRMRRDOUHH-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(=S)N)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B8593088.png)
![methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate](/img/structure/B8593092.png)
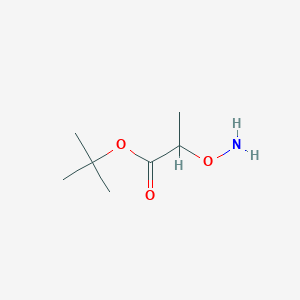
![3-Amino-4-benzoyl-5-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B8593130.png)

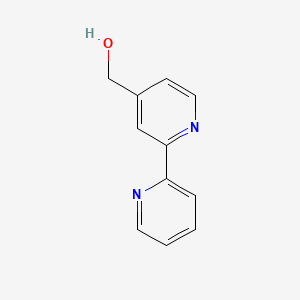

![1-Ethynyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B8593151.png)
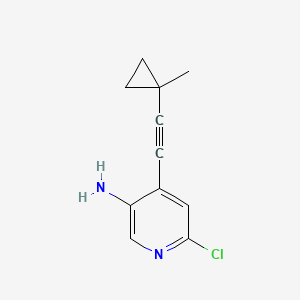

![4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-, oxime](/img/structure/B8593191.png)
